Propantheline chloride is a quaternary ammonium compound classified as an antimuscarinic agent. It is primarily used in the treatment of various gastrointestinal disorders, including peptic ulcers and irritable bowel syndrome, by reducing muscle spasms and inhibiting gastrointestinal motility. The compound's IUPAC name is methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium, indicating its complex molecular structure that includes a xanthene moiety. Propantheline chloride acts by blocking muscarinic acetylcholine receptors, thus diminishing the effects of acetylcholine on smooth muscles .
The synthesis of propantheline chloride involves several steps:
Propantheline chloride has a molecular formula of and a molecular weight of approximately 368.5 g/mol. The compound features a complex structure characterized by:
The melting point of propantheline chloride ranges from 152 to 162 °C, indicating its stability as a solid at room temperature .
Propantheline chloride participates in various chemical reactions typical for quaternary ammonium compounds:
These reactions are essential for understanding its degradation pathways and potential interactions in biological systems .
The mechanism of action of propantheline chloride involves:
This dual mechanism makes it effective in managing symptoms associated with gastrointestinal disorders.
The compound's polar surface area is 35.53 Ų, which contributes to its solubility profile and interaction with biological membranes .
Propantheline chloride is utilized in various scientific and medical applications:
Research continues into other potential applications, including its use in combination therapies for enhanced therapeutic outcomes .
Propantheline chloride is systematically identified as methyl-di(propan-2-yl)-[2-(9H-xanthen-9-ylcarbonyloxy)ethyl]azanium chloride. Its molecular formula is C₂₃H₃₀ClNO₃ (molecular weight: 404.0 g/mol), distinguishing it from the more commonly documented bromide salt (C₂₃H₃₀BrNO₃, MW: 448.4 g/mol). The compound features a xanthene carboxylic acid ester linked to a quaternary ammonium cation through an ethyloxy bridge. This structural configuration is critical for its antimuscarinic activity [3] [7] [9].
Table 1: Chemical Identifiers and Synonyms of Propantheline Chloride
Chemical Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | Methyl-di(propan-2-yl)-[2-(9H-xanthen-9-ylcarbonyloxy)ethyl]azanium chloride |
CAS Registry Number | Not extensively documented (Bromide salt: 50-34-0) |
Molecular Formula | C₂₃H₃₀ClNO₃ |
Molecular Weight | 404.0 g/mol |
Canonical SMILES | CC(C)N+(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Cl-] |
Key Synonyms | Propantheline chloride; Pro-Banthine chloride (historical); (2-hydroxyethyl)diisopropylmethylammonium chloride xanthene-9-carboxylate |
The chloride salt demonstrates solubility in water, alcohol, chloroform, and dichloromethane, though experimental data suggests variable solubility profiles under different conditions. This contrasts with the bromide salt's well-documented hygroscopic properties. Structural analyses confirm the quaternary nitrogen remains permanently charged, limiting membrane permeability and contributing to the compound's peripheral selectivity. X-ray diffraction studies of analogous bromide crystals reveal a monoclinic lattice structure stabilized by ionic bonding between the ammonium cation and halide anion [3] [9].
Discrepancies exist in literature regarding the chloride salt's physical properties versus its bromide counterpart. While the bromide salt is described as a "white to pale yellow, odorless, hygroscopic powder" with a melting point of 159–161°C, comprehensive characterization of the chloride variant remains less exhaustive. This knowledge gap necessitates further experimental validation of propantheline chloride's crystallography and thermodynamic stability [3] [7].
Propantheline was developed in the early 1950s by Searle Laboratories as part of a targeted effort to synthesize quaternary ammonium analogs with improved antispasmodic activity and reduced central effects compared to atropine. The strategic replacement of the ethyl radical in methantheline (Banthine®) with an isopropyl group yielded propantheline, exhibiting enhanced muscarinic receptor affinity and potency. This molecular optimization addressed significant limitations of earlier anticholinergics, particularly their propensity to cross the blood-brain barrier and induce neuropsychiatric adverse effects [1] [3] [8].
Table 2: Historical Milestones in Propantheline Development
Year | Event | Significance |
---|---|---|
1953 | US FDA approval (bromide salt) | First commercial introduction as Pro-Banthine® for peptic ulcer and gastrointestinal spasm management |
1954-1960 | Expanded clinical applications | Documentation of efficacy in hyperhidrosis, urinary incontinence, and anesthesia-related secretion control |
1981 | Generic approvals | Market entry of generic propantheline bromide formulations |
Post-2000 | Therapeutic repositioning | Gradual decline in ulcer management due to H₂ antagonists/proton pump inhibitors; niche use in hyperhidrosis and urology |
The US Food and Drug Administration (FDA) approved propantheline bromide (Pro-Banthine®) in 1953, establishing it among the earliest synthetic anticholinergics for clinical use. Initial indications centered on adjunctive treatment of peptic ulcer disease and gastrointestinal spasms, leveraging its antisecretory and smooth muscle relaxant properties. Clinical trials demonstrated superior bioavailability and duration of action relative to methantheline, cementing its therapeutic position despite emerging alternatives like oxybutynin [1] [7] [8].
Industrial synthesis originally involved:
Propantheline chloride belongs to the synthetic quaternary ammonium antimuscarinic subclass, characterized by a permanently charged nitrogen atom tetrahedrally bonded to four organic substituents. This molecular feature critically differentiates it from tertiary amines like atropine or oxybutynin, imparting three key pharmacological properties:
Limited CNS Penetration: The quaternary charge creates high hydrophilicity and poor blood-brain barrier permeability, minimizing central anticholinergic effects (e.g., sedation, confusion) common with tertiary antimuscarinics. This peripheral selectivity is particularly advantageous for patients requiring long-term management of visceral spasms [1] [4] [8].
Ganglionic Blockade Potential: At therapeutic doses, propantheline exhibits predominant muscarinic receptor antagonism. However, supratherapeutic concentrations demonstrate nicotinic receptor inhibition at autonomic ganglia, producing complex autonomic effects including tachycardia and orthostatic hypotension. This contrasts with later-generation selective muscarinic antagonists like darifenacin [1] [5].
Reduced Oral Bioavailability: The ionic structure necessitates specialized formulations to overcome inherently poor gastrointestinal absorption. Studies indicate only ~10-25% bioavailability for quaternary ammonium antimuscarinics versus 50-90% for tertiary counterparts, necessitating higher dosing with attendant peripheral side effects (e.g., xerostomia, constipation) [7] [8].
Table 3: Pharmacological Classification of Propantheline Among Antimuscarinics
Parameter | Propantheline Chloride | Atropine (Tertiary Amine) | Modern Agents (e.g., Darifenacin) |
---|---|---|---|
Chemical Class | Synthetic quaternary ammonium | Natural tertiary amine | Selective tertiary amine |
Charge at Physiological pH | Permanent positive charge | Uncharged | Uncharged |
CNS Penetration | Negligible | High | Low to moderate |
Receptor Selectivity | Pan-muscarinic (M1-M5) | Pan-muscarinic | M3-selective |
Ganglionic Blockade | Moderate affinity | Low affinity | Minimal |
Primary Therapeutic Era | 1950s-1980s | Pre-1950s | Post-1990s |
Propantheline's mechanism of action involves competitive antagonism of acetylcholine at postganglionic muscarinic receptors (predominantly M3 subtypes) on smooth muscle and secretory glands. Its efficacy arises from dual effects:
Within the ATC classification system, propantheline resides in A03AB05 (synthetic anticholinergics, quaternary ammonium compounds). Its clinical displacement by M3-selective agents reflects an evolution toward receptor-subtype specificity designed to optimize the therapeutic index. Nevertheless, propantheline remains a structurally prototypical quaternary antimuscarinic whose physicochemical constraints informed subsequent drug design paradigms [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7